molecular formula C32H38N4 B286613 N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

Cat. No. B286613
M. Wt: 478.7 g/mol
InChI Key: IYNUCVAQGDCTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine, also known as THA, is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, agriculture, and industry. In recent years, THA has gained attention as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles in the brain.

Mechanism of Action

The exact mechanism of action of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is not fully understood, but it is believed to involve the inhibition of beta-secretase and gamma-secretase, enzymes that are involved in the production of amyloid-beta plaques. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine may also have antioxidant properties that protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the improvement of cognitive function. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of neurodegenerative diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. One area of research is the development of more potent and selective inhibitors of beta-secretase and gamma-secretase, which could improve the therapeutic potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. Another area of research is the investigation of the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could be conducted to investigate the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in combination with other compounds, such as antioxidants or anti-inflammatory agents, to improve its therapeutic efficacy.

Synthesis Methods

The synthesis of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can be achieved through a multi-step reaction process that involves the condensation of 1,6-diaminohexane with 9-acridinyl aldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in its pure form.

Scientific Research Applications

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C32H38N4

Molecular Weight

478.7 g/mol

IUPAC Name

N,N//'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)

InChI Key

IYNUCVAQGDCTFO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Origin of Product

United States

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